Pimonidazole, (S)-
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Overview
Description
Pimonidazole, (S)- is a compound primarily used as a hypoxia marker in scientific research. It is a 2-nitroimidazole derivative that forms covalent bonds with thiol groups in proteins under hypoxic conditions, making it a valuable tool for detecting and studying hypoxic regions in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the nitration of imidazole followed by the reduction of the nitro group to form the desired compound . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of Pimonidazole involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pimonidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group in Pimonidazole can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Oxidation: Pimonidazole can be oxidized under certain conditions to form different oxidation products.
Common Reagents and Conditions
Common reagents used in the reactions involving Pimonidazole include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from the reactions of Pimonidazole include various amine derivatives from reduction reactions and substituted imidazole compounds from substitution reactions .
Scientific Research Applications
Pimonidazole is widely used in scientific research for its ability to label hypoxic regions in tissues. Its applications include:
Chemistry: Used as a marker to study hypoxic conditions in chemical reactions.
Biology: Employed in immunohistochemistry to detect hypoxic cells in biological tissues.
Medicine: Used in clinical trials to study tumor hypoxia and its implications in cancer treatment.
Industry: Utilized in the development of diagnostic tools for detecting hypoxia in various industrial processes
Mechanism of Action
Pimonidazole exerts its effects by forming covalent bonds with thiol groups in proteins under hypoxic conditions. This reaction is facilitated by the reduction of the nitro group in Pimonidazole to form an electrophilic species, which then reacts with nucleophilic residues in proteins. This covalent bonding allows for the detection of hypoxic regions in tissues through immunohistochemistry .
Comparison with Similar Compounds
Similar Compounds
Misonidazole: Another nitroimidazole derivative used as a hypoxia marker.
Etanidazole: Similar to Pimonidazole, used in hypoxia detection.
Nimorazole: Used in the treatment of hypoxic tumors.
Uniqueness
Pimonidazole is unique in its ability to form stable covalent bonds with thiol groups in proteins, making it a highly reliable marker for hypoxia detection. Its specificity and stability under hypoxic conditions set it apart from other similar compounds .
Properties
CAS No. |
197861-12-4 |
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Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(2S)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m0/s1 |
InChI Key |
WVWOOAYQYLJEFD-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](CN2C=CN=C2[N+](=O)[O-])O |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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